Product packaging for 7-Methylspiro[2.5]octan-5-one(Cat. No.:)

7-Methylspiro[2.5]octan-5-one

Cat. No.: B13193576
M. Wt: 138.21 g/mol
InChI Key: WWABEXRDDFNQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylspiro[2.5]octan-5-one (CAS 1556246-74-2) is a spirocyclic ketone of interest in organic synthesis and medicinal chemistry. This compound features a spiro[2.5]octane core, a structure characterized by two rings connected through a single carbon atom. Spirocyclic scaffolds like this one are considered privileged structures in drug discovery due to their three-dimensionality and a favorable balance of conformational rigidity and flexibility, which helps in overcoming absorption and permeability issues common in flat, linear molecules . The spiro[2.5]octane system incorporates a strained cyclopropane ring, a feature present in various biologically active natural products and synthetic targets . Researchers value such spiro scaffolds for developing novel therapeutic agents, with studies highlighting spirocyclic derivatives for their potential antioxidant , antitumor, and anti-inflammatory activities . As a chemical building block, this compound offers a versatile platform for further functionalization and is useful for constructing more complex, three-dimensional molecular architectures for pharmaceutical and material science research. The compound has a molecular formula of C9H14O and a molecular weight of 138.21 . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B13193576 7-Methylspiro[2.5]octan-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

5-methylspiro[2.5]octan-7-one

InChI

InChI=1S/C9H14O/c1-7-4-8(10)6-9(5-7)2-3-9/h7H,2-6H2,1H3

InChI Key

WWABEXRDDFNQFE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC2(C1)CC2

Origin of Product

United States

Computational and Theoretical Investigations of 7 Methylspiro 2.5 Octan 5 One

Computational Analysis of Intermolecular Interactions

No computational studies analyzing the nature and strength of intermolecular interactions involving 7-Methylspiro[2.5]octan-5-one have been published.

While computational studies on other spirocyclic compounds and ketones exist, extrapolating this information to this compound would be speculative and would not meet the required standards of scientific accuracy for this article. The unique structural arrangement of the spirocyclic system combined with the methyl substitution and the position of the carbonyl group necessitates specific computational analysis to generate reliable data.

This report serves to confirm the current gap in the scientific literature regarding the computational and theoretical investigation of this compound. Future research in this area would be necessary to provide the detailed insights requested in the article outline.

Hirshfeld Surface Analysis and Atoms-in-Molecules (AIM) Theory for Crystal Packing

Hirshfeld Surface Analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the concept of partitioning the crystal electron density into molecular fragments. The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the nature and strength of intermolecular contacts. The dnorm surface uses a red-white-blue color scheme, where red spots indicate close contacts that are shorter than the van der Waals radii and are typically associated with strong interactions like hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts that are longer.

For instance, a Hirshfeld surface analysis performed on analogous spiro thiazolidinone derivatives revealed the significant contributions of various non-covalent interactions to the crystal packing nih.gov. The predominant interactions were found to be H···H contacts, which is common for organic molecules rich in hydrogen atoms. The following interactive data table provides an example of the percentage contributions of different intermolecular contacts for a representative spiro thiazolidinone derivative.

Interatomic ContactContribution (%)
H···H63.9
H···C/C···H15.2
H···O/O···H9.8
H···S/S···H7.1
Other4.0

This data is representative of a spiro thiazolidinone derivative and is used here for illustrative purposes.

Atoms-in-Molecules (AIM) Theory , developed by Richard Bader, provides a quantum mechanical framework for defining atoms and the bonds between them based on the topology of the electron density wikipedia.org. According to QTAIM, molecular structure is revealed by the stationary points of the electron density and the gradient paths that connect them wikipedia.org. This theory allows for a rigorous characterization of all types of chemical interactions, from strong covalent bonds to weak non-covalent contacts.

In the context of crystal packing, AIM analysis can identify and characterize the bond critical points (BCPs) that exist between atoms of neighboring molecules. The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the intermolecular interactions. For example, the presence of a BCP between a hydrogen atom of one molecule and an electronegative atom of another is a clear indicator of a hydrogen bond.

Non-Covalent Interaction (NCI) Analysis in Spiro[2.5]octanone Derivatives

Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization of non-covalent interactions in real space nih.govnih.gov. It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Regions of low electron density and a low reduced density gradient are indicative of non-covalent interactions nih.gov.

The results of an NCI analysis are typically presented as three-dimensional isosurfaces, which are color-coded to distinguish between different types of interactions. The coloring is based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density.

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes.

Biological Activity and Mechanistic Studies of Spiro 2.5 Octan 5 One Derivatives

Investigation of Molecular Targets and Biochemical Pathways

Research into spiro[2.5]octan-5-one derivatives has identified several molecular targets and biochemical pathways through which they exert their effects. These range from enzyme inhibition to receptor modulation and interaction with key cellular proteins.

Enzyme Inhibition Mechanisms (e.g., H. pylori Glutamate (B1630785) Racemase)

Spirocyclic compounds have been investigated as inhibitors of various enzymes, including Helicobacter pylori glutamate racemase (MurI), an essential enzyme for the bacterium's survival. nih.gov While direct studies on 7-Methylspiro[2.5]octan-5-one are not extensively documented in this context, related spirocyclic glutamic acid analogs built on a spiro[3.3]heptane scaffold have been synthesized and tested for their inhibitory activity against this enzyme. nih.gov The mechanism of inhibition for uncompetitive inhibitors of H. pylori glutamate racemase involves binding to the enzyme-substrate complex, thereby preventing the catalytic reaction from proceeding. nih.gov This mode of action reduces the pool of available enzyme-substrate complex, even while allowing sufficient glutamate racemase activity for essential processes like peptidoglycan construction. nih.gov

Receptor Binding and Modulation (e.g., Sodium Channels, Muscarinic Receptors)

The spiro motif is present in various compounds that interact with ion channels and receptors.

Sodium Channels: Voltage-gated sodium channels (NaVs) are crucial for initiating action potentials. nih.gov Certain toxins modify the function of these channels. For instance, batrachotoxin, a potent poison, binds to two homologous receptor sites at the interface between different domains of the cardiac sodium channel. This dual binding stabilizes a helical conformation in the S6 segments that gate the pore, leading to hyperactivation of the channel. nih.gov While not a spiro[2.5]octan-5-one derivative, this illustrates a mechanism by which complex molecules can modulate sodium channel function.

Muscarinic Receptors: Muscarinic acetylcholine (B1216132) receptors (mAChRs) are involved in numerous functions of the central and peripheral nervous systems. nih.govmdpi.com Spiro compounds have been designed as selective modulators of these receptors. For example, a selective M1 partial agonist based on a spiro-piperidine core has been developed. nih.gov Additionally, spiro-quinuclidine compounds have demonstrated activity within the central nervous system, with potential applications in treating disorders requiring a long-lasting cholinergic agent. google.com

Interactive Data Table: Spiro Compounds and Receptor Interactions

Compound Class Receptor Target Observed Effect
Spiro-piperidine derivatives Muscarinic M1 Receptor Partial Agonist
Spiro-quinuclidine derivatives Cholinergic System CNS Activity

Interaction with Cellular Proteins (e.g., Protein Kinases, Topoisomerases)

Spiro[2.5]octan-5-one derivatives and related structures have been explored for their interactions with other critical cellular proteins.

Protein Kinases: Protein kinases are central to cellular signaling, and their dysregulation is linked to diseases like cancer. nih.gov The interaction of small molecules with protein kinases can alter their conformation and activity. nih.gov While specific studies on this compound are limited, the general principle involves designing molecules that bind to specific conformational states of the kinase, thereby modulating its function.

Topoisomerases: Topoisomerases are enzymes that regulate DNA topology and are vital for processes like DNA replication. nih.gov They are significant targets in cancer therapy. nih.gov Topoisomerase inhibitors can function by stabilizing the complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death. nih.gov Some lapachol (B1674495) amine derivatives have shown inhibitory action on DNA-topoisomerase II-a. researchgate.net The mechanism often involves the formation of a ternary complex with the topoisomerase and DNA. nih.gov

Structure-Activity Relationship (SAR) Derivation for Biological Effects

Understanding the relationship between the chemical structure of spiro[2.5]octan-5-one derivatives and their biological activity is crucial for designing more potent and selective compounds.

Correlations Between Spiro[2.5]octanone Structural Motifs and Mechanistic Activity

Structure-activity relationship (SAR) studies aim to identify the structural features of a molecule that are responsible for its biological effects. For spiro compounds, the rigid, three-dimensional nature of the scaffold is a key determinant of activity. In a study of spirolactones, the presence and orientation of a cyclopropane (B1198618) ring significantly influenced binding to the mineralocorticoid receptor. nih.gov The insertion of a double bond or an alpha-cyclopropane ring at certain positions led to a reduction in binding affinity, highlighting the sensitivity of the receptor to the specific geometry of the spirocyclic system. nih.gov Similarly, for pyridine (B92270) derivatives, the presence and position of substituent groups like -OMe, -OH, and -C=O were found to enhance antiproliferative activity, whereas bulky groups or halogen atoms decreased it. mdpi.com

Elucidation of Pharmacophoric Features and Binding Modes through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. usm.my This method is instrumental in understanding the binding modes of spiro derivatives at the receptor level and in designing new therapeutic agents. usm.mynih.gov For instance, docking studies on novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives helped identify ligands with promising binding potential to biological targets like the main protease of SARS-CoV-2. nih.gov In another study, molecular docking of spiroquinoxalinopyrrolidine embedded chromanone hybrids was used to investigate their potent anti-cholinesterase activities, with the results being consistent with in vitro experimental findings. rsc.org These computational approaches allow for the identification of key pharmacophoric features—the essential spatial arrangement of atoms or functional groups—that are necessary for biological activity.

Interactive Data Table: Computational Studies of Spiro Derivatives

Spiro Derivative Class Target Computational Method Outcome
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones SARS-CoV-2 main protease, human mast cell tryptase Molecular Docking Identification of promising binding potential
Spiroquinoxalinopyrrolidine chromanone hybrids Acetylcholinesterase, Butyrylcholinesterase Molecular Docking, Molecular Dynamics Consistent with in vitro inhibitory activities

Chemoenzymatic Transformations and Biocatalysis Involving Spiro[2.5]octanones

Enzymatic Modifications of the Spiro[2.5]octanone Scaffold

There is no available research on the enzymatic modification of this compound.

Biocatalytic Approaches to Stereoselective Synthesis of Spiro[2.5]octanones

There is no available research on the biocatalytic approaches to the stereoselective synthesis of this compound.

Advanced Applications and Future Research Directions in Spiro 2.5 Octanone Chemistry

7-Methylspiro[2.5]octan-5-one as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the inherent reactivity of the spiro[2.5]octanone scaffold makes it a promising building block for organic synthesis. The combination of a six-membered ring ketone and a cyclopropane (B1198618) ring offers a rich landscape for chemical transformations. Spirocyclic motifs are prevalent in a wide array of natural products, and the development of synthetic routes to these complex molecules is an active area of research nih.govnih.gov.

The presence of the ketone functionality allows for a variety of alpha-functionalization reactions, while the strained cyclopropane ring can undergo regioselective ring-opening reactions under different conditions, providing access to a diverse range of carbocyclic skeletons. The methyl substituent at the 7-position can also influence the stereochemical outcome of reactions, making it a potential chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemistry of a reaction and are then subsequently removed wikipedia.orgsigmaaldrich.comyoutube.com.

The table below illustrates the potential of spiro[2.5]octanone derivatives as intermediates by highlighting key reactions and the resulting molecular frameworks.

Precursor Compound ClassReaction TypeResulting Structural MotifPotential Application in Complex Synthesis
Spiro[2.5]octan-5-oneRing-opening of cyclopropaneFunctionalized cyclohexanesBuilding blocks for terpenoids and steroids
Spiro[2.5]octan-5-oneAldol (B89426) condensationFused bicyclic systemsCore structures of various alkaloids
Chiral Spiro[2.5]octan-5-oneDiastereoselective alkylationStereochemically defined productsAsymmetric synthesis of bioactive molecules

Although direct applications of this compound are yet to be widely reported, the versatility of the spiro[2.5]octanone core suggests its significant potential as a synthetic intermediate. Future research will likely focus on exploiting the unique reactivity of this scaffold to develop novel and efficient strategies for the synthesis of complex and biologically active molecules.

Potential in Materials Science: Chiral Induction and Supramolecular Ordering in Liquid-Crystalline Systems

The field of materials science has seen a growing interest in chiral molecules for their ability to induce helical structures in liquid crystal phases. Spirocyclic compounds, due to their rigid and well-defined three-dimensional structures, are particularly effective in this regard. Chiral derivatives of spiro[2.5]octanone have been investigated as dopants to induce cholesteric (chiral nematic) phases in nematic liquid crystals.

When a chiral spiro[2.5]octanone is added to a nematic liquid crystal, it can induce a helical twisting of the liquid crystal director, leading to a supramolecular helical structure. The efficiency of a chiral dopant in inducing this helical structure is quantified by its helical twisting power (HTP). Research has shown that chiral spiro[2.5]octanones can exhibit significant HTP, making them promising candidates for applications in liquid crystal displays (LCDs) and other optical technologies. The relationship between the molecular structure of the spiro[2.5]octanone dopant and its HTP is an area of active investigation, with factors such as the nature and position of substituents on the spirocyclic framework playing a crucial role.

The table below summarizes key findings from studies on chiral spiro compounds in liquid crystal systems.

Chiral Spiro Compound TypeNematic HostKey FindingPotential Application
Chiral Spiro[2.5]octanones4-pentyl-4'-cyanobiphenylInduction of helical supramolecular orderingLiquid Crystal Displays (LCDs)
Optically active spiro compoundsNematic liquid crystalsHigh helical twisting power (HTP)Chiral sensors and optical filters
Spiro-indoline naphthoxazinesLiquid crystalline polymersPhotochromic and chiroptical propertiesSmart materials and optical data storage

The ability of chiral spiro[2.5]octanones to induce supramolecular ordering opens up possibilities for the design of novel liquid crystalline materials with tailored optical properties. Future research in this area may focus on the synthesis of new spiro[2.5]octanone derivatives with enhanced HTP and the exploration of their use in advanced applications such as responsive materials and chiroptical devices.

Application as Mechanistic Probes for Biological Systems and Drug Discovery

The spiro[2.5]octanone scaffold holds considerable promise for applications in drug discovery and as mechanistic probes for biological systems, although specific examples involving this compound are not yet prevalent in the literature. The rigid, three-dimensional nature of spirocycles is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets bldpharm.combeilstein-journals.org.

Spirocyclic motifs are found in numerous natural products with significant biological activity and have been incorporated into approved drugs nih.gov. The spiro[2.5]octanone framework can serve as a template for the synthesis of diverse libraries of compounds for screening against various biological targets. For instance, derivatives of spiro[2.5]octan-5-one could be designed as inhibitors of enzymes such as kinases or proteases, which are important targets in many diseases nih.govnih.govresearchgate.net. Spiro compounds have been successfully developed as RAF kinase inhibitors, demonstrating their potential in cancer therapy nih.gov.

Furthermore, the spiro[2.5]octanone structure could be functionalized with fluorophores to create fluorescent probes for bioimaging applications nih.govresearchgate.netnih.govmdpi.comrsc.org. These probes could be designed to selectively bind to specific biomolecules or to respond to changes in the cellular environment, allowing for the visualization of biological processes in real-time. The spirocyclization mechanism is a known strategy for switching fluorescence on and off in molecular probes nih.govresearchgate.net.

The table below outlines potential applications of spiro[2.5]octanone derivatives in these areas.

Application AreaPotential Role of Spiro[2.5]octanone DerivativesRationale
Drug DiscoveryScaffolds for kinase inhibitorsRigid structure can provide high selectivity for the ATP-binding site.
Drug DiscoveryAngiogenesis inhibitorsThe three-dimensional shape can disrupt protein-protein interactions.
Mechanistic ProbesFluorescent probes for bioimagingCan be functionalized with fluorophores; spiro structure can modulate fluorescence.
Mechanistic ProbesProbes for studying enzyme activityCan be designed to bind to the active site of enzymes, with a reporter group attached.

While the direct application of this compound as a mechanistic probe is an area that requires further exploration, the broader class of spiro compounds has demonstrated significant potential in medicinal chemistry and chemical biology.

Emerging Research Frontiers and Unexplored Areas in Spiro[2.5]octanone Chemistry

The field of spiro[2.5]octanone chemistry is ripe with opportunities for further exploration and discovery. Several emerging research frontiers and unexplored areas hold the potential to unlock new applications for this versatile class of compounds.

One of the most promising future directions lies in the development of novel catalytic methods for the synthesis and transformation of spiro[2.5]octanones. This includes the design of enantioselective methods to access chiral spiro[2.5]octanones with high optical purity, which is crucial for their application in materials science and drug discovery. Furthermore, the exploration of new ring-opening and rearrangement reactions of the cyclopropane ring could lead to the discovery of novel synthetic methodologies for the construction of complex molecular architectures.

Another exciting frontier is the application of spiro[2.5]octanones in the development of "smart" materials. By incorporating photoresponsive or chemoresponsive moieties into the spiro[2.5]octanone framework, it may be possible to create materials that change their properties in response to external stimuli. This could have applications in areas such as sensing, drug delivery, and adaptive optics.

In the realm of medicinal chemistry, a largely unexplored area is the systematic investigation of the biological activity of a wide range of spiro[2.5]octanone derivatives. High-throughput screening of spiro[2.5]octanone libraries against a diverse panel of biological targets could lead to the identification of new lead compounds for the development of novel therapeutics.

The table below highlights some of these emerging research areas.

Research FrontierKey ObjectivesPotential Impact
Catalytic MethodsDevelopment of enantioselective synthesesAccess to optically pure spiro[2.5]octanones for chiral applications.
Smart MaterialsIncorporation of responsive functional groupsCreation of materials with tunable optical, electronic, or biological properties.
Medicinal ChemistryHigh-throughput screening of compound librariesDiscovery of new drug candidates with novel mechanisms of action.
Mechanistic StudiesElucidation of reaction mechanismsDeeper understanding of the reactivity of the spiro[2.5]octanone scaffold.

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